molecular formula C24H19N3O3 B5854464 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B5854464
M. Wt: 397.4 g/mol
InChI Key: JQHYZRGLEGHZTI-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a novel synthetic quinazoline-dione derivative designed for advanced pharmacological research, particularly in oncology. This compound is structurally related to a class of molecules investigated as potent dual inhibitors of key tyrosine kinases, such as VEGFR-2 and c-Met . Dysregulation of these kinases is a well-known driver of tumor angiogenesis, proliferation, and metastasis, making their simultaneous inhibition a promising strategy for overcoming drug resistance in cancer therapy . The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its ability to occupy the adenine binding pocket of kinase enzymes, while the 3-phenyl moiety and the 1-(2-oxo-2-(indolin-1-yl)ethyl) side chain are hypothesized to contribute to binding affinity and selectivity . Researchers can utilize this compound as a chemical tool to study multi-target kinase inhibition, signal transduction pathways, and for the in vitro evaluation of anti-proliferative activity against various cancer cell lines. It is also a valuable intermediate for further structural optimization in drug discovery programs. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c28-22(25-15-14-17-8-4-6-12-20(17)25)16-26-21-13-7-5-11-19(21)23(29)27(24(26)30)18-9-2-1-3-10-18/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHYZRGLEGHZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: Both the indole and quinazoline moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted indole and quinazoline derivatives.

Scientific Research Applications

Molecular Structure and Characteristics

The molecular formula of the compound is C22H23N3O3C_{22}H_{23}N_{3}O_{3} with a molecular weight of approximately 377.44 g/mol. The structure features a quinazoline core, which is known for its biological activity, particularly in pharmacology.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In vitro Anticancer Activity

A comparative analysis of several quinazoline derivatives showed that this compound effectively reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibacterial agents.

Case Study: Antimicrobial Efficacy

In a study involving various bacterial strains (e.g., E. coli and S. aureus), the compound demonstrated a minimum inhibitory concentration (MIC) that indicates potential as an antibacterial agent.

Neuroprotective Effects

Recent studies suggest that this quinazoline derivative may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In animal models, administration of the compound showed a reduction in neuroinflammation and oxidative stress markers, suggesting its role in neuroprotection.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been explored, revealing its potential to modulate inflammatory pathways effectively.

Case Study: In Vivo Anti-inflammatory Effects

Research involving inflammatory models demonstrated that the compound significantly reduced edema and cytokine levels, indicating its potential use in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

(a) Impact of Core Heterocycle

  • The quinazoline-2,4-dione core (target compound, ) is associated with antibacterial activity, particularly when substituted with electron-withdrawing groups like oxadiazoles .

(b) Role of Substituents

  • Indole vs. Oxadiazole/Furan : The indole group in the target compound may improve DNA intercalation or enzyme inhibition compared to oxadiazole or furan substituents .
  • Phenyl vs. Urea/Thiazole : The phenyl group at position 3 (target compound) prioritizes hydrophobic interactions, while urea-thiazole hybrids () enable hydrogen bonding and target-specific binding .

Biological Activity

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Molecular Formula : C20H17N3O3
  • Molecular Weight : 353.37 g/mol
  • Functional Groups : Indole, quinazoline, and dione moieties contribute to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been reported to inhibit the activity of various enzymes involved in critical cellular processes. For example, it has shown inhibitory effects on HIV-1 reverse transcriptase and integrase, with IC50 values indicating potent activity (IC50 = 0.85 ± 0.18 μM) .
  • Antimicrobial Activity :
    • Recent studies have demonstrated that derivatives of quinazoline compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .
  • Anticancer Properties :
    • The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated significant antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
HIV-1 Integrase InhibitionHIV-10.85 ± 0.18
Antimicrobial ActivityS. aureus (MRSA)0.98
Antiproliferative ActivityVarious Cancer LinesVaries

Case Study 1: HIV Inhibition

A study conducted by Menéndez-Arias et al. highlighted the dual inhibitory effects of quinazoline derivatives on HIV-1 RNase H and integrase activities. The compound demonstrated effective inhibition at low micromolar concentrations, suggesting a dual-action mechanism that could be beneficial in developing new antiretroviral therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar quinazoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to have a minimum inhibitory concentration (MIC) of 0.98 μg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be enhanced through structural modifications. Research indicates that substituents at specific positions on the quinazoline ring significantly affect the potency and selectivity of the compound against various biological targets .

Q & A

Q. What are the optimal synthetic pathways for 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions, including alkylation and cyclization of anthranilic acid derivatives. Key steps include:

  • Alkylation : Reacting indole derivatives with α-halo ketones to introduce the 2-oxoethyl group.
  • Cyclization : Using catalysts like p-toluenesulfonic acid (p-TsOH) under reflux conditions in solvents such as DMF or ethanol .
  • Purification : Recrystallization from ethanol or chromatography for high purity .
    Optimize yields by controlling reaction time (e.g., 2–6 hours) and temperature (80–120°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Chromatography : Thin-layer chromatography (TLC) for reaction monitoring; high-performance liquid chromatography (HPLC) for purity assessment .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions; IR spectroscopy to verify carbonyl groups (C=O at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to validate the molecular formula (e.g., C₂₅H₂₀N₃O₃) .

Q. What in vitro assays are suitable for evaluating its antibacterial activity?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Zone of Inhibition : Disk diffusion assays with standardized bacterial inoculums .
  • Controls : Include known antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR studies focus on modifying substituents to enhance bioactivity. For example:

Analog Modification Impact on Activity
3-(4-Ethylphenyl) derivative Ethyl group at phenyl ringIncreased lipophilicity, better membrane permeability
Oxadiazole-containing analogs Replacement of indole with oxadiazoleAltered target specificity
Use molecular docking to predict binding interactions with targets like DNA gyrase .

Q. How can contradictory data on physicochemical properties (e.g., solubility) be resolved?

  • Experimental Determination : Use shake-flask methods for solubility in water/DMSO.
  • Computational Prediction : Employ tools like ACD/Labs or COSMOtherm for logP and solubility parameters .
  • Cross-Validation : Compare results with structurally similar quinazoline-diones (e.g., 1,3-diethyl derivatives ).

Q. What mechanistic studies elucidate its mode of action in anticancer research?

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to assess cell death pathways.
  • Enzyme Inhibition : Evaluate inhibition of topoisomerase II via gel electrophoresis .
  • Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment .

Q. How can computational methods address synthesis challenges (e.g., low yields)?

  • Density Functional Theory (DFT) : Model reaction intermediates to identify rate-limiting steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on cyclization efficiency .
  • Retrosynthetic Analysis : Tools like Synthia™ propose alternative pathways for complex intermediates .

Data Gaps and Future Directions

Q. What strategies are recommended for resolving missing data (e.g., melting points)?

  • Differential Scanning Calorimetry (DSC) : Determine melting points with ±1°C accuracy.
  • Collaborative Studies : Cross-reference with institutions using shared compound libraries .

Q. How can researchers validate unexpected bioactivity results (e.g., off-target effects)?

  • Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography-MS) to identify unintended targets .
  • CRISPR-Cas9 Knockouts : Validate target relevance in isogenic cell lines .

Q. What advanced analytical techniques are underutilized for this compound?

  • Single-Crystal X-ray Diffraction : Resolve 3D conformation for docking accuracy (e.g., as in ).
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with purified enzymes .

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